molecular formula C12H11B B1280299 1-(1-Bromoethyl)naphthalene CAS No. 73765-07-8

1-(1-Bromoethyl)naphthalene

Cat. No. B1280299
CAS RN: 73765-07-8
M. Wt: 235.12 g/mol
InChI Key: QWECYQJPMOAXMH-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)naphthalene is a brominated naphthalene derivative, which is a compound of interest in various chemical syntheses and applications. It is related to other brominated naphthalenes that have been studied for their reactivity and potential use in creating complex molecular structures.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives can be achieved through various methods. For instance, the synthesis of 1-bromo-4-(bromoacetyl)naphthalene (BBAN), a related compound, involves specific reactions that yield a thiol-reactive phosphorescent probe . Similarly, chemoselective Suzuki–Miyaura reactions have been employed to synthesize aryl-substituted naphthalenes, demonstrating the versatility of bromo-trifluoromethanesulfonyloxy-naphthalenes in creating a variety of naphthalene derivatives . Additionally, bromine-mediated cyclization has been used to construct naphthalene motifs, such as 1,2,3-tribromo-4-aryl naphthalenes, from 1,4-diaryl buta-1,3-diynes .

Molecular Structure Analysis

The molecular structure of brominated naphthalenes can be complex and highly congested, as seen in the synthesis of a PPh2- and BMes2-functionalized 1,8-naphthalene molecule. This molecule exhibits a persistent P–B bond in solution and displays unique reactivity with halogen molecules . The conformation of 1,8-di(bromomethyl)naphthalene, another related compound, has been determined by X-ray structure determination, revealing a twofold symmetry and interactions that suggest some degree of electrostatic binding .

Chemical Reactions Analysis

Brominated naphthalenes participate in a variety of chemical reactions. For example, the reaction of 1,1-difluorocyclopropa[a]naphthalene with MeOH/H+ leads to the formation of methylnaphthoates . The reactivity of brominated naphthalenes with halogen molecules can lead to the isolation of hydrolyzed products, as seen in the case of a highly congested donor–acceptor P–B compound . Furthermore, thermal and photobromination of naphthalene derivatives have been explored, yielding hexabromo- and tetrabromotetralin derivatives, with base-promoted elimination reactions providing various bromo-naphthalenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalenes are influenced by their molecular structure and the nature of the substituents. The phosphorescence emission of BBAN suggests an efficient intersystem crossing mechanism within the molecule, which is sensitive to solvent effects . The chemoselectivity observed in the Suzuki–Miyaura reactions indicates the influence of steric and electronic parameters on the reactivity of bromo-trifluoromethanesulfonyloxy-naphthalenes . The conformational analysis of 1,8-di(bromomethyl)naphthalene reveals strain relief mechanisms within the molecule, which could impact its reactivity and interactions .

Scientific Research Applications

1. Environmental Impact Analysis

Brominated hydrocarbons like 1-(1-Bromoethyl)naphthalene are commonly used as flame retardants. Their disposal in incinerators or exposure to fires can lead to the formation of hazardous combustion byproducts, including brominated dioxins. The study by Evans and Dellinger (2003) examined the thermal degradation of 2-bromophenol, a related compound, identifying products like naphthalene and bromonaphthalene. This research is crucial for understanding the environmental impact of such compounds.

2. Material and Supramolecular Chemistry

Bromo-substituted naphthalene derivatives are significant in material and supramolecular chemistry. The synthesis of these derivatives is challenging but crucial for the production of core-substituted 1,4,5,8-naphthalene diimides (cNDIs), which have wide applications. A study by Ping (2012) discusses the selective synthesis of these derivatives, emphasizing their importance in various research fields.

3. Novel Chemical Syntheses

Research into the chemical properties and reactions of 1-(1-Bromoethyl)naphthalene and related compounds has led to the discovery of new synthetic pathways. For example, Müller and Nguyen-Thi (1984) describe the synthesis of 1, 1-Difluoro-1H-cyclopropa[a]naphthalene from 4-bromo-1,2-dihydronaphthalene, revealing novel chemical transformations.

4. Development of Pharmaceuticals

1-(1-Bromoethyl)naphthalene derivatives serve as intermediates in the synthesis of various pharmaceuticals. For example, Ashworth et al. (2003) developed a new synthesis route for 3-Cyano-1-naphthalenecarboxylic acid, an essential intermediate for manufacturing tachykinin receptor antagonists.

5. Solar Cell Technology

Naphthalene derivatives, including those related to 1-(1-Bromoethyl)naphthalene, have been explored for their potential in enhancing the performance of solar cells. The study by Heo et al. (2013) demonstrates the use of naphthalene derivatives as processing additives in bulk heterojunction polymer solar cells, highlighting their potential in renewable energy technology.

Safety And Hazards

1-(1-Bromoethyl)naphthalene may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1-(1-bromoethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWECYQJPMOAXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457642
Record name 1-(1-bromoethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromoethyl)naphthalene

CAS RN

73765-07-8
Record name 1-(1-bromoethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-bromoethyl)naphthalene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Ooi, K Maruoka - Accounts of chemical research, 2004 - ACS Publications
Unique organocatalysis of both naturally occurring cinchona alkaloid-derived and purely synthetic chiral quaternary ammonium fluorides in synthetically useful stereoselective bond-…
Number of citations: 239 pubs.acs.org
T Ooi, H Sugimoto, K Doda, K Maruoka - Tetrahedron Letters, 2001 - Elsevier
Esterification of carboxylic acids with alkyl halides can be efficiently catalyzed by tetrabutylammonium fluoride (TBAF) generated in situ from tetrabutylammonium hydrogensulfate (…
Number of citations: 59 www.sciencedirect.com
S Shirakawa, T Ooi, K Maruoka - 2008 - books.google.com
Quaternary ammonium fluorides, particularly tetraalkylammonium fluorides, have been widely recognized as a convenient, organic-soluble source of naked fluoride ion. Their utility in …
Number of citations: 3 books.google.com
SD Bull, SG Davies, SW Epstein, AC Garner, N Mujtaba… - Tetrahedron, 2006 - Elsevier
Enolates of (S)-N,N′-bis-(p-methoxybenzyl)-3-iso-propylpiperazine-2,5-dione exhibit high levels of enantiodiscrimination in alkylations with (RS)-1-aryl-1-bromoethanes and (RS)-2-…
Number of citations: 33 www.sciencedirect.com
D SHENG - 2014 - core.ac.uk
In this study, we designed and successfully synthesized a new type of phase-transfer catalysts with full alkylated guanidiums as functional centers and applied these catalysts in …
Number of citations: 2 core.ac.uk
JM Khurana, S Kumar, B Nand - Canadian Journal of Chemistry, 2008 - cdnsciencepub.com
Faisant appel à l’action du borure de nickel à la température ambiante et dans le méthanol, on a effectué d’une façon efficace la hydrodéshalogénation d’une série d’iodures, de …
Number of citations: 25 cdnsciencepub.com

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